molecular formula C11H9F4NO B2825710 (3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one CAS No. 338393-22-9

(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one

Cat. No.: B2825710
CAS No.: 338393-22-9
M. Wt: 247.193
InChI Key: JXORBYOOTQYWQJ-VOTSOKGWSA-N
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Description

(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one is a fluorinated organic compound with the molecular formula C11H9F4NO. This compound is characterized by the presence of trifluoromethyl and fluoroaniline groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one typically involves the reaction of 4-fluoroaniline with a trifluoromethyl ketone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline compounds .

Scientific Research Applications

(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoroaniline groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-4-(4-chloroanilino)-3-pentene-2-one
  • 1,1,1-Trifluoro-4-(4-bromoanilino)-3-pentene-2-one
  • 1,1,1-Trifluoro-4-(4-methoxyanilino)-3-pentene-2-one

Uniqueness

(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one is unique due to the presence of both trifluoromethyl and fluoroaniline groups, which impart distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for diverse applications in scientific research .

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(4-fluoroanilino)pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4NO/c1-7(6-10(17)11(13,14)15)16-9-4-2-8(12)3-5-9/h2-6,16H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXORBYOOTQYWQJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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